molecular formula C19H13BrO4 B15036914 3-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-5-p-tolyl-3H-furan-2-one

3-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-5-p-tolyl-3H-furan-2-one

Cat. No.: B15036914
M. Wt: 385.2 g/mol
InChI Key: MQIUJGNGJJBJFP-MKMNVTDBSA-N
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Description

(3E)-3-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-METHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE is a complex organic compound that features a brominated benzodioxole moiety and a dihydrofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-METHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Bromination: The benzodioxole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.

    Formation of the Dihydrofuranone Ring: The dihydrofuranone ring is synthesized through a series of reactions, including aldol condensation and cyclization.

    Coupling Reaction: The brominated benzodioxole moiety is coupled with the dihydrofuranone ring under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the dihydrofuranone ring.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced forms of the dihydrofuranone ring.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Biological Probes: It can be used as a probe to study biological pathways.

Medicine

    Drug Development:

    Therapeutic Agents: It may exhibit therapeutic properties for certain diseases.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It serves as a building block for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which (3E)-3-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-METHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-METHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE
  • (3E)-3-[(6-FLUORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-METHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE

Uniqueness

The presence of the bromine atom in (3E)-3-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-METHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This distinguishes it from its chloro and fluoro analogs, which may exhibit different reactivity and biological effects.

Properties

Molecular Formula

C19H13BrO4

Molecular Weight

385.2 g/mol

IUPAC Name

(3E)-3-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-(4-methylphenyl)furan-2-one

InChI

InChI=1S/C19H13BrO4/c1-11-2-4-12(5-3-11)16-8-14(19(21)24-16)6-13-7-17-18(9-15(13)20)23-10-22-17/h2-9H,10H2,1H3/b14-6+

InChI Key

MQIUJGNGJJBJFP-MKMNVTDBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C/C(=C\C3=CC4=C(C=C3Br)OCO4)/C(=O)O2

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC3=CC4=C(C=C3Br)OCO4)C(=O)O2

Origin of Product

United States

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